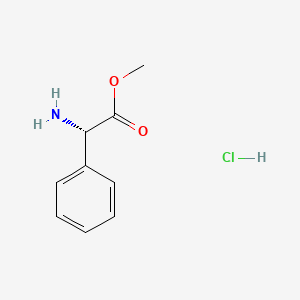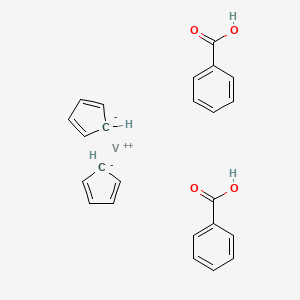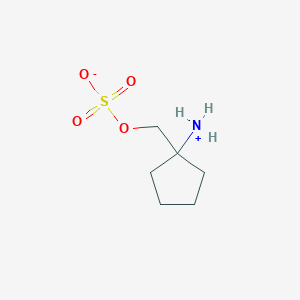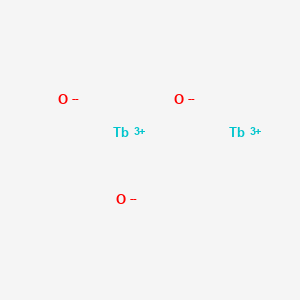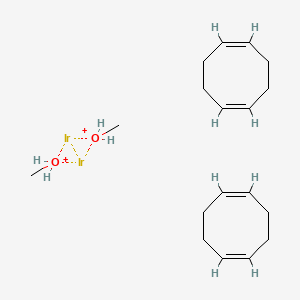
COPPER-ZINC ALLOY NANOPOWDER CA. 60/40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper-zinc alloy nanopowder with a composition of approximately 60% copper and 40% zinc is a type of metal alloy nanopowder. This compound is known for its high resistance to corrosion and excellent thermal and electrical conductivity. The nanopowder form, with particle sizes typically less than 150 nanometers, enhances these properties, making it highly valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Copper-zinc alloy nanopowder can be synthesized through several methods, including chemical reduction, mechanical alloying, and thermal decomposition.
Chemical Reduction: This method involves the reduction of copper and zinc salts using a reducing agent such as sodium borohydride or hydrazine. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of nanoparticles.
Mechanical Alloying: This process involves the high-energy ball milling of copper and zinc powders. The mechanical forces induce the formation of alloy nanoparticles through repeated fracturing and cold welding of the metal powders.
Thermal Decomposition: In this method, organometallic precursors of copper and zinc are thermally decomposed in the presence of a stabilizing agent. .
Industrial Production Methods
Industrial production of copper-zinc alloy nanopowder often employs large-scale chemical reduction or mechanical alloying techniques. These methods are optimized for high yield and consistent particle size distribution. The production process includes steps such as precursor preparation, reduction or alloying, washing, and drying to obtain the final nanopowder product .
化学反应分析
Types of Reactions
Copper-zinc alloy nanopowder undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The nanopowder can oxidize in the presence of oxygen, forming copper oxide and zinc oxide. This reaction is typically exothermic and can be controlled by adjusting the temperature and oxygen concentration.
Reduction: The alloy can be reduced back to its metallic form using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Copper-zinc alloy nanopowder can participate in substitution reactions where one metal atom is replaced by another metal atom in the alloy structure
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Metal salts or organometallic compounds in solution
Major Products Formed
Oxidation: Copper oxide (CuO) and zinc oxide (ZnO).
Reduction: Metallic copper and zinc.
Substitution: New metal alloys with altered compositions
科学研究应用
Copper-zinc alloy nanopowder has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its antimicrobial properties, making it useful in biomedical applications such as coatings for medical devices.
Medicine: Explored for drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of conductive inks, coatings, and as an additive in metal composites to enhance mechanical properties .
作用机制
The mechanism of action of copper-zinc alloy nanopowder involves its interaction with molecular targets and pathways. In catalytic applications, the nanopowder provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, the nanopowder can disrupt microbial cell membranes, leading to cell death. The high surface area of the nanoparticles enhances their reactivity and interaction with target molecules .
相似化合物的比较
Copper-zinc alloy nanopowder can be compared with other similar compounds such as:
Copper Nanopowder: While copper nanopowder has excellent electrical conductivity, the addition of zinc in the alloy form enhances its corrosion resistance and mechanical strength.
Zinc Nanopowder: Zinc nanopowder is known for its antimicrobial properties, but the alloy form with copper provides better thermal and electrical conductivity.
Copper-Iron Alloy Nanopowder: This alloy offers different magnetic properties compared to copper-zinc alloy, making it suitable for different applications
Similar Compounds
- Copper nanopowder
- Zinc nanopowder
- Copper-iron alloy nanopowder
- Zinc-copper couple
- Copper-silicon alloy nanopowder .
属性
CAS 编号 |
12682-85-8 |
|---|---|
分子式 |
Cu34Zn11 |
分子量 |
143.09 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol](/img/structure/B1143595.png)
![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)
